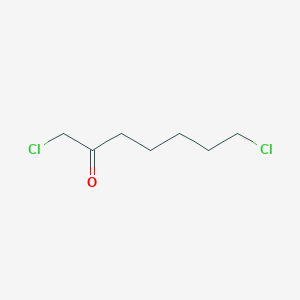
1,7-Dichloroheptan-2-one
Descripción general
Descripción
1,7-Dichloroheptan-2-one: is an organic compound with the molecular formula C7H12Cl2O. It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first and seventh carbon atoms of a heptane chain, with a ketone functional group at the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dichloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of heptan-2-one. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous chlorination of heptan-2-one in a controlled environment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dichloroheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1,7-dichloroheptan-2-ol.
Oxidation: Formation of 1,7-dichloroheptanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
1,7-Dichloroheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,7-dichloroheptan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Comparación Con Compuestos Similares
1,7-Dibromoheptan-2-one: Similar structure but with bromine atoms instead of chlorine.
1,7-Diiodoheptan-2-one: Similar structure but with iodine atoms instead of chlorine.
1,7-Difluoroheptan-2-one: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: 1,7-Dichloroheptan-2-one is unique due to the specific reactivity of chlorine atoms, which can influence the compound’s chemical behavior and interactions. Chlorine atoms are less reactive than bromine or iodine but more reactive than fluorine, providing a balance of reactivity and stability that can be advantageous in certain applications.
Propiedades
IUPAC Name |
1,7-dichloroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXBRHSPNDRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30814556 | |
| Record name | 1,7-Dichloroheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61739-35-3 | |
| Record name | 1,7-Dichloroheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B1658571.png)
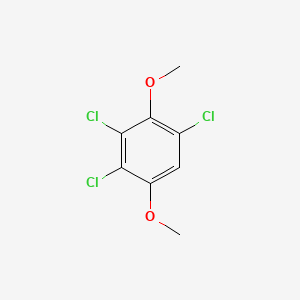
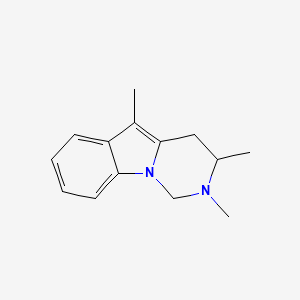
![(E)-1-[4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658574.png)
![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)
![3-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1658577.png)
![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)
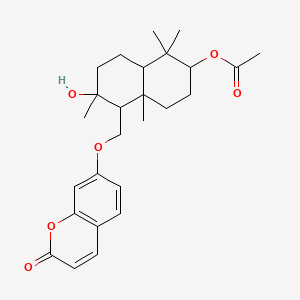
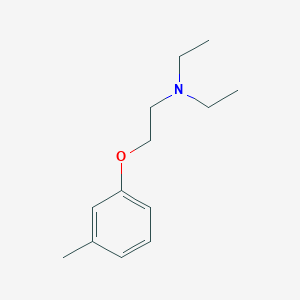
![N-(2-Bromophenyl)-2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1658585.png)
![2,2-Bis(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-2-hydroxyacetamide](/img/structure/B1658586.png)
![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)
